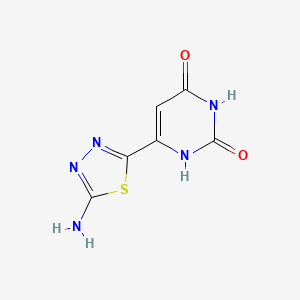
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring
準備方法
The synthesis of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
化学反応の分析
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry: Its unique chemical properties make it useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared to other compounds containing the thiadiazole or pyrimidine rings. Similar compounds include:
5-amino-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and has been studied for its coordination properties with metals.
Pyrimidine derivatives: Various pyrimidine derivatives are known for their biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not observed in its individual components .
特性
分子式 |
C6H5N5O2S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC名 |
6-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N5O2S/c7-5-11-10-4(14-5)2-1-3(12)9-6(13)8-2/h1H,(H2,7,11)(H2,8,9,12,13) |
InChIキー |
UZTQZBFIWHBBBH-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)NC1=O)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















